N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 309293-36-5
VCID: VC6190558
InChI: InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20)
SMILES: C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Molecular Formula: C15H10BrN3OS
Molecular Weight: 360.23

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide

CAS No.: 309293-36-5

Cat. No.: VC6190558

Molecular Formula: C15H10BrN3OS

Molecular Weight: 360.23

* For research use only. Not for human or veterinary use.

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide - 309293-36-5

Specification

CAS No. 309293-36-5
Molecular Formula C15H10BrN3OS
Molecular Weight 360.23
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20)
Standard InChI Key NOEKOUCPUJAYLQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

Structural Characterization and Physicochemical Properties

The molecular architecture of N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide features a thiazole core linked to a 4-bromophenyl group at the 4-position and a nicotinamide substituent at the 2-position. X-ray crystallographic studies reveal a planar configuration in the thiazole and nicotinamide moieties, with dihedral angles of 15.17° between the central (carbamothioyl)amide group and the aromatic systems . The bromine atom at the para position of the phenyl ring enhances electronic polarization, influencing binding interactions with biological targets.

Key Structural Features:

  • Planarity: The thiazole and nicotinamide fragments exhibit near-planar geometries, facilitating π-π stacking interactions in protein binding pockets .

  • Hydrogen Bonding: The amide group (NHCO-\text{NHCO}-) and thiazole nitrogen serve as hydrogen bond donors and acceptors, critical for molecular recognition .

  • Solubility: Limited aqueous solubility due to hydrophobic aryl and thiazole components, necessitating formulation strategies for biomedical applications.

Synthetic Methodologies

Condensation-Based Synthesis

The primary synthesis route involves condensation reactions between thiazole-2-amine derivatives and nicotinoyl chloride. For example:

  • Step 1: React 4-(4-bromophenyl)thiazol-2-amine with nicotinoyl chloride in anhydrous dichloromethane.

  • Step 2: Purify the product via recrystallization from ethanol, yielding N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide with >85% purity.

Alternative Routes Using Thiourea Derivatives

Recent approaches employ thiourea intermediates for enhanced regioselectivity. For instance:

  • React benzoyl chloride with ammonium thiocyanate to form a thiourea precursor, followed by cyclization with 4-(4-bromophenyl)thiazol-2-amine . This method achieves moderate yields (41–45%) but improves stereochemical control .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantages
Condensation8590High efficiency
Thiourea intermediate4388Better stereochemical control

Biological Activities and Mechanisms

Antibacterial Properties

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The bromophenyl group enhances membrane permeability, while the thiazole ring disrupts bacterial cell wall synthesis .

Enzyme Inhibition and Molecular Docking

Molecular docking studies against E. coli dihydrofolate reductase (DHFR) reveal:

  • Hydrogen bonds between the nicotinamide carbonyl and Thr99/Asn113 residues (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .

  • Hydrophobic interactions between the bromophenyl group and Ala96, stabilizing the enzyme-inhibitor complex .

Table 2: Docking Scores for Key Targets

Target EnzymeBinding Affinity (ΔG\Delta G, kcal/mol)Interacting Residues
E. coli DHFR-9.2Thr99, Asn113, Ala96
Human CETP-8.1Phe263, Leu262, Tyr202

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Related Compounds

CompoundStructure ModificationsAntibacterial MIC (µg/mL)CETP IC50_{50} (µM)
N-(4-Chlorophenyl)thiazolChlorine substituent16–3212.4
N-(4-Methylphenyl)thiazolMethyl group64–128>50
N-(4-Bromophenyl)thiazolBromine substituent8–169.03

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